molecular formula C25H32N2O4S B11086569 1-(benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide

1-(benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide

Cat. No.: B11086569
M. Wt: 456.6 g/mol
InChI Key: GQXCJIBDRLSGEL-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a pyrrolidine ring, and a cyclohexylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzenesulfonyl group and the cyclohexylphenoxy moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(Benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: A related compound with a trifluoromethyl group instead of the cyclohexylphenoxy moiety.

    1-(Benzenesulfonyl-2,2-dichloro-vinyl)-carbamic acid ethyl ester: Another compound with a similar benzenesulfonyl group but different functional groups.

Uniqueness

1-(Benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H32N2O4S

Molecular Weight

456.6 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H32N2O4S/c28-25(24-12-7-18-27(24)32(29,30)23-10-5-2-6-11-23)26-17-19-31-22-15-13-21(14-16-22)20-8-3-1-4-9-20/h2,5-6,10-11,13-16,20,24H,1,3-4,7-9,12,17-19H2,(H,26,28)

InChI Key

GQXCJIBDRLSGEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCNC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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